molecular formula C15H14N6O B2699914 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline CAS No. 2034346-39-7

2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2699914
CAS No.: 2034346-39-7
M. Wt: 294.318
InChI Key: WYFQWOLHHBIYCL-UHFFFAOYSA-N
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Description

2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a pyrrolidine ring, and a quinoxaline moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. The process often starts with the preparation of the triazole and quinoxaline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a click chemistry approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoxaline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like halides and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(quinoxalin-1-yl)methanone

Uniqueness

2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline is unique due to the specific positioning of the triazole and quinoxaline rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

quinoxalin-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(14-9-16-12-3-1-2-4-13(12)19-14)20-8-5-11(10-20)21-17-6-7-18-21/h1-4,6-7,9,11H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFQWOLHHBIYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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